6-Amino-2-phenyl-1,2,4-benzotriazin-3(2H)-one
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Overview
Description
6-Amino-2-phenyl-1,2,4-benzotriazin-3(2H)-one is a heterocyclic compound that belongs to the class of benzotriazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-phenyl-1,2,4-benzotriazin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-phenyl-1,2,4-triazine-3,5-dione with ammonia or an amine source. The reaction conditions may include the use of solvents like ethanol or acetic acid and heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
6-Amino-2-phenyl-1,2,4-benzotriazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or hydrazines.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may yield amines or hydrazines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-Amino-2-phenyl-1,2,4-benzotriazin-3(2H)-one would depend on its specific application. For example, if it exhibits antimicrobial activity, it may target bacterial cell walls or enzymes. If it has anticancer properties, it may interfere with cell division or induce apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-1,2,4-benzotriazin-3(2H)-one
- 2-Phenyl-1,2,4-benzotriazin-3(2H)-one
- 6-Nitro-2-phenyl-1,2,4-benzotriazin-3(2H)-one
Uniqueness
6-Amino-2-phenyl-1,2,4-benzotriazin-3(2H)-one is unique due to the presence of both an amino group and a phenyl ring, which can influence its chemical reactivity and biological activity. This combination of functional groups may provide distinct properties compared to other benzotriazine derivatives.
Properties
CAS No. |
75953-48-9 |
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Molecular Formula |
C13H10N4O |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
6-amino-2-phenyl-1,2,4-benzotriazin-3-one |
InChI |
InChI=1S/C13H10N4O/c14-9-6-7-11-12(8-9)15-13(18)17(16-11)10-4-2-1-3-5-10/h1-8H,14H2 |
InChI Key |
OTQDUXXFCGPTAF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)N=C3C=C(C=CC3=N2)N |
Origin of Product |
United States |
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